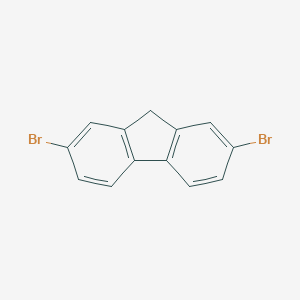

2,7-Dibromofluorene

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,7-dibromo-9H-fluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Br2/c14-10-1-3-12-8(6-10)5-9-7-11(15)2-4-13(9)12/h1-4,6-7H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVXFJPFSWLMKSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60167744 | |

| Record name | 2,7-Dibromofluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60167744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16433-88-8 | |

| Record name | 2,7-Dibromofluorene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016433888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Dibromofluorene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90686 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,7-Dibromofluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60167744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-Dibromofluorene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,7 Dibromofluorene and Its Key Derivatives

Direct Bromination of Fluorene (B118485)

Direct bromination of fluorene involves the reaction of the aromatic fluorene molecule with a bromine source, leading to the substitution of hydrogen atoms with bromine atoms. The positions at C2 and C7 are most susceptible to electrophilic attack due to the electronic properties of the fluorene ring system.

Bromination with Elemental Bromine (Br₂)

The reaction with elemental bromine (Br₂) is a classic and widely used method for the synthesis of 2,7-dibromofluorene. The process is an electrophilic aromatic substitution, where the bromine molecule is polarized to create a strong electrophile that attacks the electron-rich fluorene ring. libretexts.orgmasterorganicchemistry.com

The choice of solvent is crucial as it influences the solubility of the reactants and the reaction pathway. A mixture of chloroform and acetic acid is a commonly reported solvent system. aau.edu.et For instance, fluorene can be dissolved in a 1:1 mixture of chloroform and acetic acid, to which bromine is added dropwise. aau.edu.et Other halogenated hydrocarbons such as dichloromethane and carbon tetrachloride are also utilized. google.com Acetic acid can serve as both a solvent and a medium that can facilitate the reaction. google.com Some methods also employ water as a solvent to create a more environmentally friendly process, avoiding the use of harmful organic solvents. google.com

Table 1: Solvent Systems in the Bromination of Fluorene with Br₂

| Solvent System | Reactants | Typical Conditions | Reference |

|---|---|---|---|

| Chloroform/Acetic Acid (1:1) | Fluorene, Br₂ | 0°C, Dropwise addition of Br₂ | aau.edu.et |

| Acetic Acid / Oleum | Fluorenone, Br₂ | 80-120°C, Iron-Iodine catalyst | google.com |

| Water | Fluorene, Br₂ | Room Temperature | google.com |

To enhance the electrophilicity of the bromine molecule, a Lewis acid catalyst is often required for the bromination of less reactive aromatic substrates. wikipedia.org For fluorene, catalysts such as iron(III) chloride (FeCl₃), iron(III) bromide (FeBr₃), metallic iron (in the form of iron filings), and iodine are commonly employed. google.comgoogle.comjalsnet.com The catalyst polarizes the Br-Br bond, generating a more potent electrophile (Br⁺) that can effectively attack the aromatic ring. libretexts.org A combination of iron and iodine has also been reported to be an effective catalyst system. google.com These catalysts are essential for directing the substitution specifically to the 2 and 7 positions. guidechem.com

Table 2: Catalysts for the Bromination of Fluorene

| Catalyst | Brominating Agent | Function | Reference |

|---|---|---|---|

| Iron(III) Chloride (FeCl₃) | Br₂ | Lewis acid, enhances Br₂ electrophilicity | google.com |

| Iron Powder | Br₂ | Lewis acid, enhances Br₂ electrophilicity | google.com |

| Iron(III) Bromide (FeBr₃) | Br₂ | Lewis acid, directs substitution to 2,7 positions | guidechem.com |

Temperature is a critical parameter that must be carefully controlled to manage the reaction rate and prevent the formation of unwanted byproducts, such as over-brominated species. Some procedures initiate the reaction at a low temperature, for example 0°C, to control the initial exothermic reaction, followed by a gradual increase in temperature. aau.edu.et Other protocols utilize a staged temperature approach, holding the reaction at 80-90°C for a period before increasing it to 110-120°C to ensure the reaction goes to completion. google.com The molar ratio of fluorene to bromine is also a key factor; a ratio of approximately 1:2 to 1:3 is often used to favor the formation of the dibrominated product. google.com Reaction times can vary from 2 to 8 hours. google.com

Bromination reactions, particularly those involving radical pathways, can be sensitive to light. libretexts.org To prevent unwanted side reactions, such as bromination at the aliphatic C9 position (the methylene (B1212753) bridge) of the fluorene molecule, it is crucial to conduct the reaction in the dark. aau.edu.et This ensures that the reaction proceeds via the desired electrophilic aromatic substitution mechanism rather than a light-induced free-radical mechanism, which would favor substitution at the benzylic position. aau.edu.etjalsnet.com

Bromination with N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a versatile and convenient reagent for bromination that serves as a source of electrophilic bromine. organic-chemistry.orgwikipedia.org It is considered a milder alternative to elemental bromine and can offer improved selectivity.

The use of NBS for the synthesis of this compound has been reported under various conditions. One method involves reacting fluorene with NBS in a sulfuric acid solution. aau.edu.et Another approach uses NBS in an organic solvent like N,N-dimethylformamide (DMF), often with a catalytic amount of ferric chloride. aau.edu.et The use of DMF as a solvent can promote high levels of para-selectivity in the bromination of aromatic compounds. wikipedia.org

Temperature control is also important when using NBS. At room temperature, even with an excess of NBS, the reaction may primarily yield the monosubstituted 2-bromofluorene. aau.edu.et By adjusting the temperature, the reaction can be driven towards the formation of the desired this compound. aau.edu.et As with elemental bromine, conducting the reaction in the dark is a critical strategy to prevent radical substitution at the C9 position. aau.edu.et

Table 3: Synthesis of this compound using NBS

| Reagents | Solvent/Medium | Key Conditions | Outcome | Reference |

|---|---|---|---|---|

| Fluorene, NBS | Sulfuric Acid | Reaction in the dark | This compound | aau.edu.et |

| Fluorene, NBS | DMF | Catalytic Ferric Chloride, Varying Temperature | This compound | aau.edu.et |

Solvent Systems (e.g., Dimethylformamide (DMF))

N,N-Dimethylformamide (DMF) serves as a versatile polar aprotic solvent in the synthesis of this compound. nih.gov Its high boiling point and miscibility with water and most organic solvents make it particularly effective for reactions involving polar species. nih.gov In the context of bromination, DMF can be part of a reagent system, such as N-Bromosuccinimide-dimethylformamide, which provides a mild and selective method for the monobromination of reactive aromatic compounds. acs.org Beyond its role as a solvent, DMF can also function as a reagent, catalyst, or stabilizer in various organic transformations. nih.gov For instance, it can act as a source for different functional groups or participate as either an electrophilic or nucleophilic agent. nih.gov

Temperature Influence on Selectivity

Temperature is a critical parameter that governs the selectivity and rate of the bromination reaction of fluorene. The formation of the desired 2,7-dibromo isomer versus other regioisomers is highly dependent on precise temperature control. For instance, in a process using fluorenone as the starting material, the reaction temperature is carefully staged. Initially, a portion of the bromine is added at a controlled temperature of 80-90°C, followed by a second addition and an increase in temperature to 110-120°C for a reflux reaction. google.com This staged temperature profile is essential for achieving high selectivity and yield of the final 2,7-dibromofluorenone product. google.com Generally, in bromination reactions, higher temperatures increase the reaction rate. nih.gov However, excessively high temperatures may not significantly improve the yield and could lead to unwanted side reactions, making optimization crucial for energy efficiency and product purity. mdpi.com

Heterogeneous Catalysis (e.g., Copper(II) Bromide on Alumina)

Heterogeneous catalysis offers a green and efficient alternative to traditional homogeneous methods for the synthesis of this compound. Solid-supported catalysts, such as copper(II) bromide on alumina, have been identified as effective reagents for bromination reactions. researchgate.net These catalysts facilitate the reaction by providing an active surface for the chemical transformation, often leading to improved selectivity and easier separation of the catalyst from the reaction mixture.

The use of solid acid catalysts, like alumina-modified sulfated zirconia (Al₂O₃/SO₄²⁻/ZrO₂), has been demonstrated in bromination reactions to replace traditional liquid acid catalysts. mdpi.com The synergistic effect between different types of acid sites on the catalyst surface can enhance its activity beyond that of conventional catalysts. mdpi.com This approach aligns with the principles of green chemistry by simplifying workup procedures and minimizing waste. researchgate.net

Synthesis of 9,9-Disubstituted this compound Derivatives

The synthesis of 9,9-disubstituted this compound derivatives is a key step in producing monomers for polyfluorene-based materials used in applications like organic light-emitting diodes (OLEDs) and polymer solar cells. sigmaaldrich.comossila.com The substitution at the 9-position of the fluorene ring is crucial for imparting solubility and processability to the resulting polymers. ossila.com

Alkylation at the 9-Position of this compound

Alkylation at the C-9 position of the this compound core is a fundamental transformation for creating soluble and processable fluorene-based monomers. This is typically achieved by deprotonating the acidic methylene bridge at the 9-position with a suitable base, followed by nucleophilic substitution with an alkyl halide.

Phase Transfer Catalysis (PTC) is a highly effective and environmentally friendly method for the alkylation of this compound. kisti.re.krnih.gov This technique utilizes a phase-transfer catalyst, such as tetra-n-butylammonium bromide (TBAB) or tetra-n-butylammonium hydrogen sulfate (TBAHS), to shuttle a reactant (typically an anion) from an aqueous phase to an organic phase where the reaction occurs. kisti.re.krwikipedia.org

In a typical PTC alkylation of this compound, a strong aqueous base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) is used to generate the fluorenyl anion. kisti.re.kr The PTC catalyst then transports this anion into the organic phase containing the alkyl halide (e.g., 1-bromooctane or 1-bromohexane), leading to the formation of the 9,9-dialkyl-2,7-dibromofluorene derivative. kisti.re.kr This method offers several advantages over conventional techniques, including milder reaction conditions, high selectivity, and significantly reduced reaction times, often resulting in yields of approximately 90%. kisti.re.kr

| Alkyl Group | Catalyst | Base | Yield | Reference |

|---|---|---|---|---|

| Hexyl | Tetra-n-butylammonium hydrogen sulfate (TBAHS) | NaOH (25M in water) | ~90% | kisti.re.kr |

| Octyl | Tetra-n-butylammonium hydrogen sulfate (TBAHS) | NaOH (25M in water) | ~90% | kisti.re.kr |

| 2-Ethylhexyl | Tetra-n-butylammonium hydrogen sulfate (TBAHS) | NaOH (25M in water) | ~90% | kisti.re.kr |

Strong bases like metal alkoxides and organolithium reagents are also widely employed for the alkylation of this compound at the 9-position. Potassium tert-butoxide (t-BuOK) is an effective catalyst for the alkylation of fluorene with alcohols, providing a green route to 9-monoalkylfluorene derivatives. researchgate.net

Organolithium reagents, such as n-butyllithium (n-BuLi), are powerful bases capable of deprotonating the fluorene ring to generate the corresponding lithium salt. This intermediate then readily reacts with alkyl halides to yield the desired 9,9-disubstituted product. The reaction is typically carried out in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures (e.g., -78°C) to control reactivity and minimize side reactions. reddit.com While highly effective, this method requires strict anhydrous conditions due to the high reactivity of organolithium reagents.

| Fluorene Derivative | Base | Alkylating Agent | Solvent | Key Conditions | Product | Reference |

|---|---|---|---|---|---|---|

| Fluorene | t-BuOK | Alcohols (e.g., 4-methoxybenzyl alcohol) | Toluene | 120°C, N₂ atmosphere | 9-Monoalkylfluorenes | researchgate.net |

| Furan (as a model) | n-BuLi | 1-Bromopentane | THF | -78°C for lithiation | 2-Pentylfuran | reddit.com |

Regioselectivity and Yield Optimization

The synthesis of this compound, a critical precursor for various functional organic materials, relies on the regioselective bromination of fluorene. Achieving high selectivity for the 2,7-positions over other possible isomers (such as the 2,5- and 2,4- isomers) and optimizing the reaction yield are paramount. The outcome of the bromination is highly dependent on the choice of brominating agent, solvent, and reaction conditions.

Several methods have been developed to control this electrophilic aromatic substitution. One effective method involves the use of copper(II) bromide on an alumina support. In a typical procedure, fluorene is refluxed with CuBr₂ on alumina in a solvent like carbon tetrachloride for several hours. This heterogeneous catalysis method can produce this compound with excellent yields, reaching up to 98%. chemicalbook.comrsc.org

Another common approach utilizes N-bromosuccinimide (NBS) as the brominating agent. The regioselectivity of this reaction can be influenced by the solvent and temperature. For instance, using NBS in a polar solvent like dimethylformamide (DMF) with a catalytic amount of ferric chloride is reported to be a simpler method that can yield the desired 2,7-disubstituted product. Temperature control is crucial; at room temperature, the reaction may favor the monosubstituted 2-bromofluorene, whereas higher temperatures can drive the reaction towards disubstitution.

Direct bromination with elemental bromine (Br₂) in a mixed solvent system, such as chloroform and acetic acid at 0°C, is also employed. Furthermore, high yields (80-85%) have been achieved by reacting fluorene with a bromide salt in the presence of an acid and an oxidizing agent in a two-phase system of water and an organic solvent like 1,2-dichloroethane.

Synthesis of Specific 9,9-Disubstituted Derivatives (e.g., 9,9-Dihexyl-2,7-dibromofluorene, 9,9-Dioctyl-2,7-dibromofluorene, 9,9-Dimethyl-2,7-dibromofluorene)

The synthesis of 9,9-disubstituted this compound derivatives is a crucial step in creating soluble, processable fluorene-based polymers for applications in organic electronics. A general and effective strategy involves a two-step process: first, the C-alkylation of fluorene at the 9-position, followed by the bromination of the resulting 9,9-dialkylfluorene. Direct alkylation of this compound is generally avoided because the acidity of the C9 protons can lead to competing reactions like halogen-lithium exchange, which complicates the synthesis.

The alkylation of fluorene is typically achieved under basic conditions. Phase-transfer catalysis is a common method, employing a two-phase system (e.g., toluene and aqueous NaOH) and a phase-transfer catalyst like a tetraalkylammonium bromide to facilitate the reaction between fluorene and an alkyl halide (e.g., 1-bromohexane or 1-bromooctane). Another approach uses dimethyl sulfoxide (DMSO) and potassium hydroxide with an alkyl halide like iodomethane for methylation. google.com Once the 9,9-dialkylfluorene is synthesized and purified, it undergoes bromination using methods similar to those described for the parent fluorene to yield the final 9,9-disubstituted-2,7-dibromofluorene product.

Synthesis of 9,9-Dihexyl-2,7-dibromofluorene: This compound is prepared by first reacting fluorene with 1-bromohexane under phase-transfer conditions to yield 9,9-dihexylfluorene. The subsequent bromination at the 2 and 7 positions yields the target molecule.

Synthesis of 9,9-Dioctyl-2,7-dibromofluorene: Similarly, 9,9-dioctylfluorene is synthesized from fluorene and 1-bromooctane. This intermediate is then brominated, often with NBS or elemental bromine, under controlled conditions to ensure substitution occurs at the desired 2 and 7 positions. This derivative is a key monomer for the synthesis of poly(9,9-dioctylfluorene-co-bithiophene) (F8T2), a widely studied polymer semiconductor.

Synthesis of 9,9-Dimethyl-2,7-dibromofluorene: The synthesis can start from 2-bromofluorene, which is dissolved in a solvent like DMSO. The temperature is controlled (e.g., 30-35°C) while iodomethane is added, followed by potassium hydroxide. google.com After reaction, the crude product is isolated and recrystallized. Alternatively, fluorene can be methylated first using reagents like dimethyl carbonate to produce 9,9-dimethylfluorene, which is then dibrominated. google.com

Preparation of this compound Monomers with Dendritic or Complex Substituents

To fine-tune the properties of polyfluorenes, such as solubility and intermolecular interactions, monomers with large, sterically demanding substituents are often synthesized. This includes the preparation of this compound monomers featuring dendritic or other complex groups at the 9,9'-position. These bulky side chains can effectively insulate the conjugated polymer backbone, preventing aggregation and the formation of excimers, which can be detrimental to the performance of light-emitting devices. acs.org

The synthesis of these complex monomers follows the same general two-step pathway: alkylation of fluorene followed by bromination. For example, this compound monomers containing benzyl ether dendrons of various generations (G1, G2, G3) have been successfully prepared. acs.orgsigmaaldrich.comsigmaaldrich.com The synthesis involves attaching large, pre-synthesized dendritic wedges to the 9-position of the fluorene core. These macromonomers can then be used in polymerization reactions to create hybrid materials where the rigid polymer rod is encapsulated by a flexible dendritic matrix. acs.org The size of the dendritic group can influence the reactivity of the monomer in subsequent polymerization steps. acs.org

Examples of such complex monomers include:

9,9-bis[(3,5-bis(benzyloxy)benzyloxy)methyl]-2,7-dibromofluorene (G1 dendron) sigmaaldrich.comsigmaaldrich.com

9,9-bis[(3,5-bis(3,5-bis(benzyloxy)benzyloxy)benzyloxy)-methyl] 2,7-dibromo-fluorene (G2 dendron) sigmaaldrich.comsigmaaldrich.com

Synthesis of 2,7-Dibromofluoren-9-one and its Derivatives

Oxidation of this compound (e.g., with Chromium Oxide, Permanganate)

2,7-Dibromofluoren-9-one is a key derivative, serving as a building block for more complex molecules. It is synthesized by the oxidation of the methylene bridge (C9) of this compound. This transformation can be achieved using various strong oxidizing agents.

Oxidation with Chromium (VI): Chromium-based reagents are effective for this oxidation. For instance, reacting this compound with chromium (VI) oxide in anhydrous acetic acid at room temperature results in the formation of 2,7-dibromofluoren-9-one in high yield (98%). rsc.org Kinetic studies on the oxidation of this compound by chromium(VI) in perchlorate solutions have shown that the reaction proceeds to form the corresponding fluorenone derivative. jmaterenvironsci.comresearchgate.netresearchgate.net

Oxidation with Permanganate: Potassium permanganate (KMnO₄) in an acidic medium is another powerful oxidant for this conversion. Kinetic studies have demonstrated that the oxidation of this compound by permanganate in both perchloric and sulfuric acid media leads to the formation of 2,7-dibromofluoren-9-one as the final product.

Direct Bromination of Fluorenone

An alternative and more direct route to 2,7-dibromofluoren-9-one is the direct electrophilic bromination of fluoren-9-one. This method avoids the need to first synthesize this compound and then oxidize it. A highly efficient one-step synthesis has been developed using fluorenone and elemental bromine as raw materials. acs.org The reaction is carried out in a medium of acetic acid and a small amount of fuming sulfuric acid, with a combination of iron and iodine serving as a catalyst. acs.org By carefully controlling the temperature and the addition of bromine in two stages, this method can achieve a yield of 92%. acs.org This approach is noted for its simple operation, ease of product purification, and high yield. acs.org

Preparation of 9-Substituted 2,7-Dibromofluoren-9-ol Derivatives

The ketone functional group in 2,7-dibromofluoren-9-one provides a reactive site for further modification, particularly for the synthesis of 9-substituted 2,7-dibromofluoren-9-ol derivatives. These tertiary alcohols are typically prepared through the nucleophilic addition of organometallic reagents, such as Grignard or organolithium reagents, to the carbonyl group.

For example, 2,7-dibromofluoren-9-one can be used in the preparation of 2,7-dibromo-9-(2-methylpyridin-5-yl)fluoren-9-ol. In another reported synthesis, 9-bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl-2,7-dibromo-9H-fluoren-9-ol was synthesized by reacting 2,7-dibromo-fluoren-9-one with 3-benzocyclobutene magnesium bromide, a Grignard reagent. researchgate.net This reaction introduces a complex substituent at the 9-position, creating a new chiral center and expanding the molecular complexity for potential applications in materials science.

Functionalization Strategies and Mechanistic Investigations

Cross-Coupling Reactions Utilizing Bromine Substituents

The reactivity of the C-Br bonds in 2,7-dibromofluorene makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions. These reactions facilitate the construction of complex molecular architectures, including conjugated polymers and discrete organic molecules with tailored electronic and photophysical properties.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for forming carbon-carbon bonds between organoboron compounds and organic halides. In the context of this compound, this reaction is extensively used to introduce aryl or vinyl substituents, leading to the synthesis of a diverse range of fluorene (B118485) derivatives.

The success of the Suzuki-Miyaura coupling of this compound is highly dependent on the careful optimization of reaction conditions, including the choice of catalyst, base, and solvent system. Palladium-based catalysts are almost exclusively employed for this transformation.

A common catalytic system involves the use of palladium(II) acetate (Pd(OAc)₂) in conjunction with a suitable ligand. For instance, in the synthesis of 2,7-diaryl-9,9'-alkylfluorene derivatives, a catalyst system of Pd(OAc)₂ with a bis(imidazolium) ionic liquid ligand has been utilized effectively sigmaaldrich.com. Another widely used and highly efficient catalyst is tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). This catalyst has been successfully applied in the synthesis of polyfluorene copolymers through the coupling of 9,9-dioctyl-9H-fluorene-2,7-diboronic acid bis(pinacol) ester with 2,7-dibromo-9,9-dioctyl-9H-fluorene wikipedia.org.

The choice of base is also critical for the reaction to proceed efficiently. Inorganic bases such as potassium carbonate (K₂CO₃) and potassium hydroxide (KOH) are frequently used. For example, a 2 M aqueous solution of K₂CO₃ is often employed in a two-phase system with an organic solvent like toluene wiley-vch.de. In other instances, KOH in ethanol has been shown to be an effective base sigmaaldrich.com. The reaction temperature is typically elevated, often in the range of 85–100 °C, to ensure a reasonable reaction rate sigmaaldrich.comwiley-vch.de.

Table 1: Exemplary Reaction Conditions for Suzuki-Miyaura Coupling of this compound Derivatives

| Catalyst | Base | Solvent(s) | Temperature (°C) | Reactants | Product Type |

| Pd(OAc)₂ / Bis(imidazolium) ligand | KOH | Ethanol (95%) | 100 | 2,7-dibromo-9,9'-alkylfluorene, Arylboronic acid | 2,7-Diaryl-9,9'-alkylfluorene |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene / Water | 90 | 2,7-dibromo-9,9-dioctyl-9H-fluorene, 9,9-dioctyl-9H-fluorene-2,7-diboronic acid bis(pinacol) ester | Polyfluorene copolymer |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene / Water | 85-90 | This compound, 9,9-dihexylfluorene-2,7-bis(trimethylene boronate) | Polyfluorene derivative |

The versatility of the Suzuki-Miyaura reaction stems from the wide availability and stability of boronic acids and their corresponding esters. These organoboron reagents serve as the nucleophilic partners in the cross-coupling with this compound.

Arylboronic acids are commonly used to synthesize 2,7-diarylfluorenes, which are valuable building blocks for organic light-emitting diodes (OLEDs) and other electronic devices. The electronic and steric properties of the arylboronic acid can be varied to fine-tune the properties of the resulting fluorene derivative.

In the synthesis of conjugated polymers, boronic esters are often preferred due to their enhanced stability and ease of purification compared to boronic acids. Pinacol esters and trimethylene esters of fluorene-2,7-diboronic acid are frequently employed as monomers in polycondensation reactions with this compound derivatives. For example, the palladium-catalyzed coupling of this compound derivatives with 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene (a pinacol boronic ester) has been demonstrated as a versatile method for preparing well-defined poly(2,7-fluorene) derivatives sigmaaldrich.com. Similarly, 9,9-dihexylfluorene-2,7-bis(trimethylene boronate) has been used in the synthesis of polyfluorene derivatives through Suzuki coupling wiley-vch.de. These polymerization reactions yield high molecular weight polymers with desirable electronic and photoluminescent properties.

The Stille cross-coupling reaction provides an alternative and powerful method for the formation of carbon-carbon bonds, utilizing organotin reagents as the coupling partners for organic halides. This reaction is particularly valuable for the synthesis of complex molecules and conjugated polymers due to its tolerance of a wide range of functional groups.

Similar to the Suzuki-Miyaura reaction, the Stille coupling is predominantly catalyzed by palladium complexes. Common catalysts include Pd(PPh₃)₄ and Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), often used in conjunction with phosphine ligands such as triphenylphosphine (PPh₃) or bulky, electron-rich phosphines like P(t-Bu)₃ wiley-vch.de. The choice of ligand can significantly influence the reaction rate and selectivity.

The reaction is typically carried out in a non-polar aprotic solvent such as toluene, THF, or DMF at elevated temperatures. The specific conditions can be tailored depending on the reactivity of the substrates. Additives are sometimes employed to enhance the reaction efficiency. For instance, in some Stille couplings, the addition of a copper(I) salt can accelerate the transmetalation step.

A key feature of the Stille reaction is the use of organostannanes (organotin reagents) as the nucleophilic component. These reagents are known for their stability to air and moisture, making them relatively easy to handle. For the functionalization of this compound, various organotin reagents can be employed, including arylstannanes, vinylstannanes, and alkynylstannanes.

In the context of polymer synthesis, distannyl derivatives are used as monomers to react with this compound. For example, the Stille polycondensation between a distannylated monomer and a dihaloaromatic monomer, such as this compound, is a common strategy for preparing conjugated polymers wiley-vch.de. The organotin reagents are typically trialkylstannyl derivatives, with tributyltin being the most common alkyl group attached to the tin atom. The transfer of the desired organic group from the tin to the palladium catalyst is generally highly selective.

Table 2: Common Organotin Reagents for Stille Coupling

| Organotin Reagent Class | General Structure (R = organic group, R' = alkyl) | Typical R Groups |

| Arylstannanes | Ar-SnR'₃ | Phenyl, Thienyl, Pyridyl |

| Vinylstannanes | (CH₂=CH)-SnR'₃ | Vinyl, Styrenyl |

| Alkynylstannanes | (RC≡C)-SnR'₃ | Phenylethynyl |

| Distannanes | R'₃Sn-R-SnR'₃ | Bithiophene, Phenylene |

Sonogashira Coupling with Alkynes

The Sonogashira coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org The versatility of the Sonogashira coupling makes it an invaluable tool in the synthesis of conjugated polymers, pharmaceuticals, and advanced materials. gold-chemistry.org

The reaction mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium cycle begins with the oxidative addition of the aryl halide (this compound) to a Pd(0) species. The copper cycle involves the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. Finally, reductive elimination from the palladium center yields the coupled product and regenerates the active Pd(0) catalyst. wikipedia.org

The Sonogashira coupling of this compound with various terminal alkynes allows for the introduction of acetylenic moieties at the 2 and 7 positions, leading to the formation of extended π-conjugated systems. These resulting materials often exhibit interesting photophysical properties and are explored for applications in organic electronics.

Table 1: Examples of Sonogashira Coupling Reactions with this compound Derivatives

| Alkyne | Catalyst System | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF/Toluene | 2,7-Bis(phenylethynyl)fluorene | High |

| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | i-Pr₂NH | Toluene | 2,7-Bis(trimethylsilylethynyl)fluorene | Good |

| 1-Hexyne | PdCl₂(PPh₃)₂ / CuI | Piperidine | DMF | 2,7-Bis(hex-1-yn-1-yl)fluorene | Moderate-High |

| Ethynylbenzene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 2,7-Bis(phenylethynyl)fluorene derivative | 72-96 acs.org |

This table presents representative examples of Sonogashira coupling reactions. Actual yields and conditions may vary based on the specific fluorene derivative and alkyne used.

Yamamoto Coupling

The Yamamoto coupling is a dehalogenative homocoupling reaction of aryl halides, typically catalyzed by nickel complexes, to form biaryl compounds. This method is particularly useful for the synthesis of conjugated polymers from dihaloaromatic monomers. The reaction generally proceeds in the presence of a zerovalent nickel complex, which can be generated in situ from a nickel(II) salt and a reducing agent like zinc.

Nickel-catalyzed homocoupling is a key method for the synthesis of polyfluorenes from this compound and its derivatives. The polymerization proceeds via a step-growth mechanism, where the nickel catalyst facilitates the coupling of the monomer units. The molecular weight and properties of the resulting polymer can be influenced by factors such as the catalyst system, reaction temperature, and monomer purity. nih.govuni-konstanz.de

The mechanism of nickel-catalyzed homocoupling is believed to involve the oxidative addition of the aryl halide to a Ni(0) species, forming an arylnickel(II) complex. Subsequent steps can involve either a second oxidative addition followed by reductive elimination or a disproportionation/recombination pathway to yield the biaryl unit and regenerate the Ni(0) catalyst. nih.govresearchgate.net

This polymerization technique has been instrumental in the development of a wide range of polyfluorene-based materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

Table 2: Nickel-Catalyzed Homocoupling for Polyfluorene Synthesis

| Monomer | Catalyst System | Reducing Agent | Solvent | Polymer | Molecular Weight (Mn) |

|---|---|---|---|---|---|

| 2,7-Dibromo-9,9-dioctylfluorene | Ni(COD)₂ / bpy | - | DMF/Toluene | Poly(9,9-dioctylfluorene) | High |

| 2,7-Dibromo-9,9-dihexylfluorene | NiCl₂(dppe) | Zn | THF | Poly(9,9-dihexylfluorene) | Moderate-High |

| 2,7-Dibromo-9-fluorenone | NiCl₂(PPh₃)₂ | Zn | DMF | Poly(9-fluorenone) | Moderate |

This table provides illustrative examples of Yamamoto-type polymerizations. The molecular weight of the resulting polymers is highly dependent on the specific reaction conditions.

C-H Functionalization Approaches

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex organic molecules, avoiding the pre-functionalization steps often required in traditional cross-coupling reactions. acs.org In the context of this compound, C-H functionalization can offer alternative routes to introduce new substituents onto the fluorene core.

Palladium-catalyzed direct arylation is a prominent example of C-H functionalization. rsc.org This reaction involves the coupling of an aryl halide with a C-H bond of another aromatic compound. For this compound, the C-H bonds at positions 1, 3, 4, 5, 6, and 8 are potential sites for functionalization. The regioselectivity of the reaction is often controlled by the directing ability of substituents on the fluorene ring or by the inherent electronic properties of the C-H bonds.

The catalytic cycle for direct arylation typically involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by a concerted metalation-deprotonation (CMD) step where the C-H bond is activated. Reductive elimination then affords the cross-coupled product. nsf.gov The use of specific ligands and additives, such as pivalic acid, can significantly enhance the efficiency and scope of these reactions. acs.org

Cross-Coupling with Organo[2-(hydroxymethyl)phenyl]dimethylsilanes (HOMSi) Reagents

Organosilicon reagents have gained prominence in cross-coupling reactions as stable, non-toxic alternatives to other organometallic reagents. Organo[2-(hydroxymethyl)phenyl]dimethylsilanes (HOMSi) are a class of tetraorganosilicon reagents that can participate in palladium-catalyzed cross-coupling reactions with aryl halides.

These reagents are activated under mild conditions, often without the need for fluoride activators that are typically required for other organosilicon cross-coupling reactions. The hydroxymethyl group in the ortho position is believed to play a crucial role in facilitating the transmetalation step in the catalytic cycle.

While specific examples of the cross-coupling of this compound with HOMSi reagents are not extensively documented in the reviewed literature, the general reactivity of aryl bromides with these silane reagents suggests the potential for such transformations. This would provide a valuable method for introducing a variety of organic groups onto the fluorene core under mild and environmentally benign conditions.

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a class of substitution reactions where a nucleophile displaces a leaving group on an aromatic ring. Unlike nucleophilic substitution at aliphatic centers, SNAr reactions on unactivated aryl halides like this compound are generally challenging.

The feasibility of an SNAr reaction is largely dictated by the electronic nature of the aromatic ring. The reaction proceeds through a high-energy Meisenheimer complex, a negatively charged intermediate. The stability of this intermediate is crucial for the reaction to occur. Therefore, SNAr reactions are significantly favored on aromatic rings that are substituted with strong electron-withdrawing groups (e.g., -NO₂, -CN) positioned ortho or para to the leaving group. libretexts.orgmasterorganicchemistry.com These groups help to delocalize and stabilize the negative charge of the Meisenheimer complex. youtube.com

The fluorene ring system is electron-rich in nature, and this compound lacks the necessary electron-withdrawing groups to sufficiently activate the aryl halides towards nucleophilic attack. Consequently, direct nucleophilic displacement of the bromide ions by common nucleophiles under standard SNAr conditions is not a synthetically viable strategy for the functionalization of this compound. Alternative strategies, such as transition metal-catalyzed cross-coupling reactions, are typically employed to achieve the desired substitutions.

Halogen-Metal Exchange Reactions and Subsequent Derivatization

Halogen-metal exchange is a powerful and widely used method for the preparation of organometallic reagents from organic halides. wikipedia.org This reaction involves the treatment of an organic halide with an organometallic reagent, typically an organolithium or a Grignard reagent, resulting in the exchange of the halogen atom for the metal. ethz.ch

In the case of this compound, halogen-metal exchange can be used to generate mono- or di-lithiated or magnesiated fluorene intermediates. This transformation is typically carried out at low temperatures to prevent side reactions. The resulting organometallic intermediates are highly reactive nucleophiles and can be readily derivatized by quenching with a wide range of electrophiles. organic-chemistry.org

This two-step sequence of halogen-metal exchange followed by electrophilic quench provides a versatile route to a diverse array of functionalized fluorene derivatives. The choice of the organometallic reagent and the electrophile allows for the introduction of various functional groups at the 2 and 7 positions of the fluorene core.

Table 3: Potential Derivatization of this compound via Halogen-Metal Exchange

| Organometallic Reagent | Electrophile | Product |

|---|---|---|

| n-Butyllithium | Carbon dioxide (CO₂) | Fluorene-2,7-dicarboxylic acid |

| sec-Butyllithium | N,N-Dimethylformamide (DMF) | Fluorene-2,7-dicarbaldehyde |

| Isopropylmagnesium chloride | Trimethylsilyl chloride (TMSCl) | 2,7-Bis(trimethylsilyl)fluorene |

| tert-Butyllithium | Benzaldehyde | 2,7-Bis(hydroxy(phenyl)methyl)fluorene |

| Methylmagnesium bromide | Iodine (I₂) | 2,7-Diiodofluorene |

This table illustrates potential synthetic outcomes. The efficiency and selectivity of these reactions depend on the specific conditions employed.

Oxidative Cross-Linking Mechanisms of Fluorene-Containing Polymers

Polymers incorporating the this compound unit are central to the development of organic electronics. A key feature of these materials is their ability to be cross-linked, which can enhance their thermal stability, solvent resistance, and charge-transport properties. Oxidative cross-linking is a common method to achieve this.

The mechanism typically involves the chemical oxidation of polymers containing fluorene units. A common oxidizing agent for this purpose is iron(III) chloride (FeCl₃). The process is believed to proceed through the generation of radical cations on the electron-rich fluorene rings. When a solution of a fluorene-containing polymer is treated with FeCl₃, an electron is transferred from the fluorene moiety to the Fe³⁺ ion, creating a fluorenyl radical cation and Fe²⁺.

Two of these radical cations can then couple to form a new carbon-carbon bond between the aromatic rings of adjacent polymer chains, typically at the positions most susceptible to electrophilic attack (such as C2 and C7, if not already part of the polymer backbone). Subsequent deprotonation re-establishes aromaticity and forms a permanent cross-link. This process can be repeated, leading to the formation of a conjugated network polymer with extended π-systems, which can have significantly different and often improved electronic and optical properties compared to the precursor polymer.

Kinetic Studies of Reactions Involving this compound

Understanding the kinetics of reactions involving this compound is crucial for optimizing reaction conditions and controlling product formation. Kinetic studies have been performed on the oxidation of this compound, providing insight into the reaction mechanism.

One such study investigated the oxidation of this compound by potassium permanganate in acidic media. scirp.org The reaction was monitored spectrophotometrically by observing the disappearance of the permanganate ion. The study revealed that the reaction follows first-order kinetics with respect to the permanganate concentration and less than unit order with respect to the concentration of this compound. scirp.org This fractional order suggests the formation of an intermediate complex between the fluorene derivative and the oxidant prior to the rate-determining step. scirp.org

The final oxidation product was identified as the corresponding 2,7-dibromo-9H-fluorenone. scirp.org The kinetic data, including the evaluation of activation parameters, supports a mechanism where the oxidant attacks the reactive methylene (B1212753) group at the C9 position. scirp.org The rates of oxidation for different halogenated fluorenes were compared, and the observed order was Fluorene > 2,7-Diiodofluorene > this compound > 2,7-Dichlorofluorene, indicating that the electron-withdrawing nature of the halogen substituents influences the reaction rate. scirp.org

Table 2: Kinetic Data for the Oxidation of this compound by Permanganate scirp.org

| Parameter | Value in Perchloric Acid | Value in Sulfuric Acid |

|---|---|---|

| Order w.r.t. [Permanganate] | 1 | 1 |

| Order w.r.t. [this compound] | < 1 | < 1 |

| Activation Energy (Ea) | 38.3 ± 1.5 kJ/mol | 48.0 ± 2.4 kJ/mol |

| Enthalpy of Activation (ΔH‡) | 35.8 ± 1.5 kJ/mol | 45.5 ± 2.4 kJ/mol |

Polymerization of 2,7 Dibromofluorene and Its Derivatives

Synthesis of Conjugated Polymers and Copolymers

The synthesis of conjugated polymers and copolymers from 2,7-dibromofluorene and its derivatives is a cornerstone of research in organic electronics. These materials, particularly polyfluorenes (PFs), are prized for their strong blue photoluminescence and high charge carrier mobility. The versatility of synthetic routes allows for the fine-tuning of their optical and electronic properties to suit a variety of applications.

Polyfluorenes (PFs) and their Derivatives

Polyfluorenes are a class of conjugated polymers characterized by a backbone of fluorene (B118485) units linked at the 2 and 7 positions. The methylene (B1212753) bridge on the fluorene monomer provides a site for the introduction of side chains, which enhance solubility without significantly disrupting the electronic properties of the polymer backbone.

The homopolymerization of this compound derivatives is a common method for producing polyfluorenes. One of the most prevalent techniques is the Suzuki coupling reaction, a palladium-catalyzed cross-coupling of a dibromo monomer with a bis(boronic acid) or bis(boronate ester) monomer. This method is known for its high yield and tolerance to a variety of functional groups. For instance, well-defined poly(2,7-fluorene) derivatives have been successfully prepared through palladium-catalyzed couplings between various 9,9-disubstituted or 9-monosubstituted 2,7-dibromofluorenes and 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene 20.210.105researchgate.net. These polymers typically exhibit a blue emission with high quantum yields 20.210.105researchgate.net.

Another method employed for homopolymerization is the nickel-catalyzed reductive polymerization of 2,7-dibromo-9,9-bis(3,6-dioxaheptyl)fluorene, which also yields well-defined and soluble polyfluorene derivatives 20.210.105. Mechanochemical Suzuki polymerization, a solvent-free approach using high-speed ball milling, has also been demonstrated for the synthesis of polyfluorenes from 9,9-dioctylfluorene-2,7-diboronic acid and 9,9-dioctyl-2,7-dibromofluorene tandfonline.com.

Table 1: Examples of Homopolymerization of this compound Derivatives

| Monomer | Polymerization Method | Key Findings |

|---|---|---|

| 9,9-disubstituted 2,7-dibromofluorenes | Suzuki Coupling | Resulted in processable polyfluorenes with blue emission and high quantum yields (up to 0.87) in solution 20.210.105. |

| 2,7-dibromo-9,9-bis(3,6-dioxaheptyl)fluorene | Nickel-catalyzed reductive polymerization | Produced well-defined and soluble polyfluorene derivatives 20.210.105. |

| 9,9-dioctyl-2,7-dibromofluorene | Mechanochemical Suzuki Polymerization | Demonstrated a solvent-free synthesis route for polyfluorenes tandfonline.com. |

Copolymerization of this compound derivatives with other aromatic monomers is a powerful strategy to tune the optoelectronic properties of the resulting polymers. By incorporating electron-donating or electron-accepting units, the band gap, emission color, and charge transport characteristics can be precisely controlled.

2,1,3-Benzothiadiazole (BT): Copolymerization with BT, a strong electron acceptor, leads to polymers with significantly red-shifted absorption and emission spectra compared to polyfluorene homopolymers. This is due to the charge-transfer interactions between the electron-rich fluorene units and the electron-deficient BT units. For example, the copolymerization of this compound derivatives with 4,7-bis(5-bromo-2-thienyl)-2,1,3-benzothiadiazole via Suzuki coupling yields copolymers with red emission mdpi.comnih.gov. These materials are investigated for applications in red-emitting organic light-emitting diodes (OLEDs) and as color conversion materials lp.edu.ua.

Carbazole: Incorporating carbazole units into the polyfluorene backbone can enhance the hole-transporting properties of the resulting copolymer. The synthesis of fluorene-carbazole copolymers is typically achieved through Suzuki coupling of a fluorene bis(boronic ester) with a dibromocarbazole monomer nih.gov. The properties of these copolymers can be further modified by attaching different substituents to the carbazole nitrogen atom nih.gov. These materials have shown promise in various organic electronic devices, including OLEDs and photovoltaic devices nih.govresearchgate.net.

Thiophene: Thiophene is another common co-monomer used in the synthesis of polyfluorene derivatives. The resulting copolymers often exhibit improved charge transport properties and red-shifted emission compared to pure polyfluorenes. The Suzuki-Miyaura catalyst-transfer condensation polymerization has been employed for the precision synthesis of fluorene-thiophene alternating copolymers, allowing for control over the polymer's molecular weight and structure rsc.org.

Ferrocene: The incorporation of ferrocene, a metallocene, into the polyfluorene backbone introduces unique electrochemical and photophysical properties. Copolymers of this compound and ferrocene derivatives have been synthesized through various methods, including Sonogashira and Suzuki couplings. These materials are of interest for their redox activity and potential applications in sensors and memory devices. For instance, a novel ferrocene-DOPPV conjugated copolymer has been synthesized and characterized researchgate.net. The copolymerization of 1,1'-bis[1-methyl-2-(4-vinylphenyl)ethenyl]ferrocene with 2,7-divinyl-9,9-dioctylfluorene has also been achieved, demonstrating that the fluorescence intensity can be tuned by varying the number of fluorene units mdpi.com.

Table 2: Properties of Polyfluorene Copolymers with Different Co-monomers

| Co-monomer | Key Property Modifications | Example of Synthesis |

|---|---|---|

| 2,1,3-Benzothiadiazole | Red-shifted absorption and emission, improved electron transport. | Suzuki coupling of a this compound derivative with a dibromo-benzothiadiazole derivative mdpi.comnih.gov. |

| Carbazole | Enhanced hole-transporting properties. | Suzuki coupling of a fluorene bis(boronic ester) with a dibromocarbazole monomer nih.gov. |

| Thiophene | Improved charge transport, red-shifted emission. | Suzuki-Miyaura catalyst-transfer condensation polymerization of fluorene-thiophene biaryl monomers rsc.org. |

| Ferrocene | Introduction of redox activity, unique electrochemical properties. | Copolymerization of 2,7-divinyl-9,9-dioctylfluorene with a ferrocene-containing monomer mdpi.com. |

Controlling the molecular weight and end-capping of polyfluorenes is crucial for optimizing their performance in electronic devices. The molecular weight affects properties such as solubility, film morphology, and charge carrier mobility.

Several strategies have been developed to control the molecular weight of polyfluorenes during synthesis. In Suzuki-Miyaura coupling polymerization, the molecular weight can be influenced by factors such as the monomer-to-catalyst ratio, reaction time, and the choice of catalyst and base gfzxb.org. Chain-growth polymerization mechanisms, such as the catalyst-transfer polycondensation, offer more precise control over molecular weight and can produce polymers with narrow molecular weight distributions rsc.orgacs.org.

End-capping is the process of terminating the polymer chains with specific chemical groups. This is important for several reasons: it can prevent further polymerization, improve the stability of the polymer, and introduce specific functionalities at the chain ends. For polyfluorenes, end-capping is often used to remove reactive end groups (like bromine or boronic esters) that can act as charge traps and degrade device performance nih.gov. Common end-capping agents include phenylboronic acid pinacol ester and 4-bromophenyl ethyl ether nih.gov. These strategies are critical for producing high-performance materials for optoelectronic applications sigmaaldrich.comamanote.comscholaris.cacore.ac.uk.

A significant challenge in the synthesis and application of polyfluorenes is the formation of fluorenone defects. These defects, which are oxidized fluorene units, introduce a broad, low-energy green emission band in the electroluminescence spectrum, which is detrimental to the color purity of blue-emitting devices spiedigitallibrary.orgwikipedia.org. The formation of these defects can occur during synthesis, purification, or device operation, often initiated by photo-oxidation spiedigitallibrary.orgspiedigitallibrary.org.

Several strategies have been developed to mitigate the formation of fluorenone defects. One approach is to ensure the complete substitution at the 9-position of the fluorene monomer, as incomplete substitution can lead to oxidation wikipedia.org. Another strategy involves the use of end-capping agents to terminate the polymer chains and prevent reactions at the chain ends that could lead to defect formation. Furthermore, careful control of the polymerization conditions and purification of the resulting polymer can minimize the presence of impurities that might catalyze defect formation. Research has also focused on understanding the fundamental mechanisms of defect formation to develop more robust polyfluorene materials researchgate.net. It has been shown that dense chain packing and the addition of hole-trapping moieties can lead to increased defect formation spiedigitallibrary.orgspiedigitallibrary.org.

Knoevenagel Polycondensation

Knoevenagel polycondensation is another synthetic route to produce conjugated polymers from fluorene derivatives. This reaction typically involves the condensation of a dicarbonyl compound with a compound containing an active methylene group, catalyzed by a base. In the context of fluorene chemistry, this method can be used to synthesize polymers with vinylene linkages in the backbone. For instance, the Knoevenagel condensation has been utilized in the synthesis of vinylene-linked two-dimensional covalent organic frameworks (COFs) nih.gov. While not as common as Suzuki coupling for the synthesis of linear polyfluorenes, Knoevenagel polycondensation offers a pathway to polymers with different structural and electronic properties. The 2,7-bis(carboxaldehyde) derivative of fluorene, however, has been reported to not undergo the expected Knoevenagel condensation, leading to unidentified by-products in some cases dtic.mil.

Polymerization via C-C Coupling

Carbon-carbon (C-C) coupling reactions are the most prevalent methods for the polymerization of this compound, enabling the formation of well-defined polymer backbones. Among these, Suzuki and Yamamoto coupling reactions are the most widely employed.

Suzuki Coupling Polymerization: This versatile cross-coupling reaction involves the palladium-catalyzed reaction between the bromine atoms of this compound and a fluorene monomer functionalized with boronic acid or boronic ester groups. 20.210.105 The choice of palladium catalyst and ligands is crucial for achieving high molecular weight and controlled polymerization. researchgate.net For instance, various palladium catalysts have been evaluated to optimize the synthesis of poly(2,7-fluorene-alt-1,4-phenylene), with catalysts like [PdCl2(dppf)]·CH2Cl2 showing faster conversion rates. researchgate.net

Yamamoto Coupling Polymerization: This method involves the nickel-catalyzed homocoupling of this compound monomers. It offers a direct route to polyfluorenes without the need for preparing boronic acid derivatives. The Yamamoto route has been successfully used for the polymerization of modified this compound and 2,7-dibromofluorenone monomers. researchgate.net

Below is a table summarizing typical conditions for these C-C coupling polymerizations.

| Coupling Reaction | Catalyst/Reagent | Monomers | Key Features |

| Suzuki Coupling | Palladium complexes (e.g., [Pd(PPh3)4], [PdCl2(dppf)]·CH2Cl2) | This compound and a fluorene-2,7-diboronic acid derivative | High tolerance to functional groups, allows for the synthesis of alternating copolymers. 20.210.105researchgate.net |

| Yamamoto Coupling | Nickel complexes (e.g., Ni(COD)2 with bipyridine ligands) | This compound | Direct homopolymerization, suitable for creating homopolymers. researchgate.net |

Polymer Architectures and Morphologies

The architecture and morphology of polyfluorenes significantly influence their physical and optoelectronic properties. By controlling the polymerization process and monomer design, various structures from simple linear chains to complex networks can be achieved.

Linear vs. Cross-Linked Polymer Networks

Polyfluorenes can exist as linear chains or be interconnected to form cross-linked networks, with each architecture offering distinct properties. echemi.comquora.com

Linear Polymers: These consist of individual polymer chains and are generally soluble in organic solvents and exhibit melting points. echemi.comquora.com Their processability makes them suitable for thin-film fabrication in devices.

Cross-Linked Polymers: In these materials, linear polymer chains are chemically linked to form a three-dimensional network. This cross-linking results in insolubility, enhanced thermal stability, and improved mechanical integrity compared to their linear counterparts. echemi.comquora.comuh.edu For example, oxidative coupling of fluorene units in a precursor polymer can lead to the formation of a conjugated polymer network with stronger fluorescence emission compared to the unoxidized precursor. uh.edu

The following table contrasts the general properties of linear and cross-linked polymers.

| Property | Linear Polymers | Cross-Linked Polymers |

| Solubility | Generally soluble | Insoluble |

| Melting Point | Exhibit a melting point | Do not melt |

| Thermal Stability | Typically less stable | More thermally stable |

| Mechanical Strength | Lower | Higher |

| Processability | Easier to process from solution | More difficult to process |

Self-Encapsulation in Dendrimer Matrices

A sophisticated approach to control the properties of polyfluorenes is through the attachment of bulky dendritic side chains, leading to a phenomenon known as self-encapsulation. In this design, large, branching dendrons are attached to the 9,9-position of the fluorene monomer. During polymerization, these bulky side groups effectively shield the conjugated polymer backbone. acs.org20.210.105

This encapsulation has several key benefits:

Suppression of Aggregation: The steric hindrance provided by the dendrimers prevents the polymer chains from aggregating, which is a common cause of fluorescence quenching and color instability in polyfluorenes. acs.org

Enhanced Photoluminescence Efficiency: By isolating the polymer backbone, the self-encapsulation strategy minimizes non-radiative decay pathways, leading to significantly higher photoluminescence quantum yields, even in the solid state or in concentrated solutions. acs.org20.210.105 For instance, dendronized polyfluorenes have been synthesized that exhibit a quantum yield of up to 94% in water. 20.210.105

| Dendron Generation | Effect on Polymer Properties |

| First Generation (G1) | Moderate shielding, improved solubility. |

| Second Generation (G2) | Significant shielding, enhanced photoluminescence, and stability. acs.org |

| Third Generation (G3) | Maximum shielding, but may introduce synthetic challenges. acs.org |

Formation of Nanoporous Networks and Polyfluorene Chains on Surfaces

The "on-surface synthesis" approach allows for the creation of atomically precise low-dimensional nanostructures directly on a substrate. nih.gov This bottom-up technique utilizes precursor molecules that react on a surface to form extended networks. While much of the research has focused on graphene-based structures, the principles are applicable to the formation of nanoporous polyfluorene networks. nih.govresearchgate.netnih.gov

The process typically involves the deposition of functionalized fluorene monomers onto a catalytic metal surface, such as gold or silver, under ultra-high vacuum conditions. Thermal annealing then initiates C-C coupling reactions between the monomers, leading to the formation of polymer chains and, with appropriate monomer design, porous two-dimensional networks. nih.govcnr.it The structure and porosity of the resulting network are dictated by the geometry of the precursor molecules.

Q & A

Q. How is this compound utilized in designing blue-emitting polymers?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.